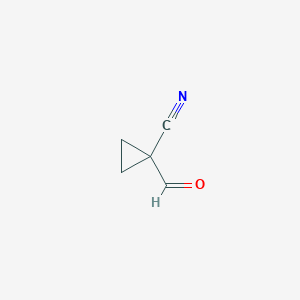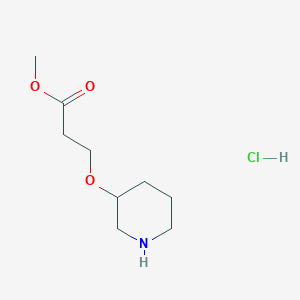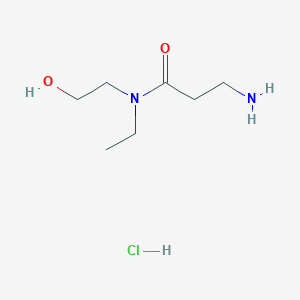
1-Formylcyclopropanecarbonitrile
Descripción general
Descripción
1-Formylcyclopropanecarbonitrile is a chemical compound with the molecular formula C5H5NO and a molecular weight of 95.1 . It is stored in an inert atmosphere and under -20C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Formylcyclopropanecarbonitrile is1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 . The SMILES representation is C1CC1(C=O)C#N . Physical And Chemical Properties Analysis
1-Formylcyclopropanecarbonitrile has a density of 1.1±0.1 g/cm3 . It has a boiling point of 209.2±23.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 80.3±22.6 °C . The index of refraction is 1.471 .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Formylcyclopropanecarbonitrile: is a valuable building block in organic synthesis. Its cyclopropane core is a common motif in many natural products and pharmaceuticals. The compound’s unique reactivity due to the strained ring system allows for the creation of complex molecules through various catalytic systems, including regio-, diastereo-, and enantio-selective reactions . This versatility makes it an essential component in the synthesis of cyclopropane-containing compounds, which are prevalent in many biologically active molecules.
Pharmaceutical Research
In the pharmaceutical industry, 1-Formylcyclopropanecarbonitrile plays a role in the development of co-crystals. These co-crystals can enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs), which is crucial for drugs with poor water solubility . The compound’s ability to form stable co-crystals with other molecules can lead to improved therapeutic efficacy and is a key area of green and sustainable pharmaceutical research.
Analytical Chemistry
In analytical chemistry, 1-Formylcyclopropanecarbonitrile can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration and validation processes. It can also serve as a reference compound in spectroscopy and chromatography to identify and quantify other substances .
Biochemistry
The role of 1-Formylcyclopropanecarbonitrile in biochemistry is primarily exploratory. Its potential as a biochemical tool lies in its reactivity, which can be utilized in studying enzyme-catalyzed reactions involving cyclopropane rings or in the synthesis of bioactive molecules. Understanding its interactions at the molecular level can provide insights into the design of new biochemical pathways .
Industrial Applications
In industrial settings, 1-Formylcyclopropanecarbonitrile is used as an intermediate in the synthesis of various chemicals. Its reactivity allows for transformations into more complex molecules that serve as key components in the manufacture of a wide range of products. The compound’s stability under specific conditions also makes it a reliable starting material in large-scale chemical production .
Safety And Hazards
1-Formylcyclopropanecarbonitrile is classified as dangerous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
1-formylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZAKIRDRMLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formylcyclopropane-1-carbonitrile | |
CAS RN |
941687-63-4 | |
| Record name | 1-formylcyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)

![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)









![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)